molecular formula C16H15NO4 B1676982 N-Benzoyl-L-tyrosine CAS No. 2566-23-6

N-Benzoyl-L-tyrosine

Cat. No. B1676982
CAS RN: 2566-23-6
M. Wt: 285.29 g/mol
InChI Key: KUUUDPTUEOKITK-AWEZNQCLSA-N
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Description

N-Benzoyl-L-tyrosine is a compound that has been studied for its various properties and potential applications . It is often used in laboratory settings .


Synthesis Analysis

N-Benzoyl-L-tyrosine can be synthesized using various methods. For instance, a method for the synthesis of N-benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl) in good yield has been developed . This method involves the hydrolysis of the thiol ester by several serine proteases .


Molecular Structure Analysis

The molecular formula of N-Benzoyl-L-tyrosine is C16H15NO4 . It has an average mass of 285.295 Da and a monoisotopic mass of 285.100098 Da .


Chemical Reactions Analysis

N-Benzoyl-L-tyrosine has been found to undergo various chemical reactions. For example, it has been observed that several serine proteases can readily hydrolyze N-benzoyl-L-tyrosine thiobenzyl ester . Moreover, it has been used as a substrate in the assay of chymotrypsin .


Physical And Chemical Properties Analysis

N-Benzoyl-L-tyrosine is a solid at 20 degrees Celsius . It has a melting point of 163.0 to 167.0 degrees Celsius . Its specific rotation is -75.0 to -80.0 degrees (C=1, DMF) .

Scientific Research Applications

1. Antimicrobial Activity

N-Benzoyl-L-tyrosine derivatives, specifically amino acid-(N′-benzoyl) hydrazide, have been synthesized and tested for antimicrobial activity. These compounds, along with their Cu and Cd complexes, displayed notable activity against S. aureus and E. coli, comparable to ampicillin in some instances (Khattab, 2005).

2. Diagnostic Value in Pancreatic Disease

N-Benzoyl-L-tyrosine has been utilized in diagnostic tests for pancreatic disease. A study demonstrated that urinary excretion of p-aminobenzoic acid, released from N-benzoyl-L-tyrosine by chymotrypsin, was significantly lower in patients with pancreatitis and pancreatic carcinoma compared to controls (Arvanitakis & Greenberger, 1976).

3. Hydrolysis and Metabolism in Pancreatic Function Assessment

The hydrolysis and metabolism of N-benzoyl-L-tyrosyl-p-aminobenzoic acid, a synthetic peptide used for assessing exocrine pancreatic function, were studied in normal and pancreatic duct-ligated rats and guinea pigs. This research provided insights into the absorption rates of the peptide and its role in evaluating pancreatic function (Yamato & Kinoshita, 1978).

4. Gas Chromatography for Detecting Metabolites

A study described a method for simultaneously determining metabolites of N-benzoyl-L-tyrosine using capillary gas chromatography. This method allowed for monitoring metabolites such as p-aminobenzoic acid and its derivatives in serum and urine samples, enhancing the understanding of N-benzoyl-L-tyrosine metabolism (Libeer et al., 1981).

5. Enzyme Kinetics and Substrate Specificity

N-Benzoyl-L-tyrosine has been studied in the context of enzyme kinetics, specifically its hydrolysis by chymotrypsin. This research provides valuable insights into enzyme-substrate interactions and the role of N-benzoyl-L-tyrosine in enzymatic reactions (Glazer, 1967).

6. Absorption Studies in Intestinal Transport

The absorption of N-benzoyl-L-tyrosyl-p-aminobenzoic acidby the intestine was studied to understand its potential intact absorption and enzymatic hydrolysis. This research sheds light on the transport mechanisms of such peptides across the intestinal barrier and their potential systemic effects (Gardner & Mitchell, 1981).

7. Quality Control in Pharmaceutical Production

N-Benzoyl-O-benzoyl-L-tyrosine, a derivative used in dipeptide synthesis, was analyzed using high-performance liquid chromatography (HPLC) for quality control. This study highlights the importance of N-Benzoyl-L-tyrosine derivatives in pharmaceutical manufacturing and the need for accurate analytical methods to ensure product quality (Huang Zhan-xin, 2015).

properties

IUPAC Name

(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-9,14,18H,10H2,(H,17,19)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUUDPTUEOKITK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180357
Record name N-Benzoyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-L-tyrosine

CAS RN

2566-23-6
Record name N-Benzoyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2566-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzoyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,500
Citations
EL Jackson - Journal of the American Chemical Society, 1952 - ACS Publications
Experimental N-Acetyi-L-tyrosine Methyl Ester.—Fifteen grams of the methyl ester* of L-tyrosine was acetylated by Fischer’s2 3 method with mechanical stirring and the use of 7.6 g. of …
Number of citations: 11 pubs.acs.org
HF Bundy - Archives of Biochemistry and Biophysics, 1963 - Elsevier
Both N-acetyl- and N-benzoyl-l-tyrosine p-nitroanilide serve as substrates for chymotrypsin. The benzoyl derivative provides the more sensitive substrate but requires the presence of …
Number of citations: 91 www.sciencedirect.com
DA Farmer, JH Hageman - Journal of Biological Chemistry, 1975 - Elsevier
… for the synthesis of N-benzoyl-L-tyrosine thiobenzyl ester (… method for the synthesis of N-benzoyl-L-tyrosine thiobenzyl ester (… of partially purified N-benzoyl-L-tyrosine thiobenzyl ester to …
Number of citations: 53 www.sciencedirect.com
HF Bundy, SCL Moore - Biochemistry, 1966 - ACS Publications
Hal lie F. Bundy and Sister Cecelia Louise Moore abstract: The kinetics of the chymotrypsin-catalyzed hydrolysis of m-, p-, and o-nitroanilides of A-benzoyl-L-tyrosine have been …
Number of citations: 36 pubs.acs.org
O Gawron, AJ Glaid III, RE Boyle, G Odstrchel - Archives of Biochemistry …, 1961 - Elsevier
Initial rates at pH 6.5 and 23 of chymotrypsin-catalyzed condensations of N-benzoyl-l-tyrosine (NBT) with glycylanilide (GA) to yield N-benzoyl-l-tyrosylglycylanilide (NBTGA) show …
Number of citations: 17 www.sciencedirect.com
F Moyano, E Setien, JJ Silber, NM Correa - Langmuir, 2013 - ACS Publications
… The aim of the present contribution is to study the hydrolysis of the substrate N-benzoyl-l-tyrosine p-nitroanilide (Bz-Try-pNA) catalyzed by α-chymotrypsin (α-CT) in homogeneous …
Number of citations: 42 pubs.acs.org
H Yoshino, Y Tsuchiya, T Sato… - Journal of Labelled …, 1978 - Wiley Online Library
… of Nbenzoyl-L-tyrosine with p-aminobenzoic acid in the presence of a small amount of strong acid 1). On the other hand, N-acyl-amino acids such as N-benzoyl-L-tyrosine generally …
SP Kumble, CS Ramadoss - Biocatalysis and Biotransformation, 1995 - Taylor & Francis
N-Benzoyl-L-tyrosine ethyl ester, a substrate for α-chymotrypsin (EC. 3.4.21.1) was solubilised by β-cyclodextrin at a molar ratio of 1.0:2.0 but not by α-cyclodextrin. The completely water …
Number of citations: 7 www.tandfonline.com
C Yamato, K Kinoshita - Journal of Pharmacology and Experimental …, 1978 - ASPET
… Bz-ty-PABA was specifically cleaved by chymotrypsin to N-benzoyl-L-tyrosine and p-aminobenzoic acid (PABA) in mucosal homogenates of the intestine. Both of the resultant products …
Number of citations: 29 jpet.aspetjournals.org
SF BOSEN - 1969 - search.proquest.com
… A general synthesis of N–benzoyl-L-tyrosine ani lides is … unsubstituted) ani lides of N–benzoyl–L– tyrosine was test ed in … and unsubstituted ani lides of N–benzoyl-L-tyrosine in 25% (v/v…
Number of citations: 2 search.proquest.com

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